molecular formula C18H26N2O2 B5515351 2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone

2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone

Cat. No. B5515351
M. Wt: 302.4 g/mol
InChI Key: JGRQCYCZQOWESW-ZDAHJEJDSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone often involves complex reactions. For example, unexpected [3+2] cycloadditions involving ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile can lead to the formation of cycloadducts through putative [1,3] dipolar intermediate species, illustrating the complexity and potential for diverse synthetic pathways (Bourhis & Vercauteren, 1994).

Molecular Structure Analysis

The molecular structure of cyclohexanone derivatives, closely related to the compound , typically features non-planar carbocyclic rings with significant dihedral angles, indicating a departure from planarity that can affect their chemical behavior and interactions. Such structural nuances are critical for understanding the reactivity and properties of these compounds (Trætteberg et al., 1982).

Chemical Reactions and Properties

The reactivity of compounds structurally similar to 2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone can be complex. For instance, cyclohexadienes from the rearrangement of O-aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines exhibit diverse reactivity patterns in aqueous solutions, producing various substituted acetanilides. This highlights the potential for multifaceted chemical transformations (Fishbein & McCLELLAND, 1995).

Physical Properties Analysis

The physical properties, including solvatochromic behavior, of compounds containing dimethylamino groups and conjugated systems, have been studied. Such properties are crucial for applications in materials science, particularly for compounds with potential use as nonlinear optical materials. However, the specific crystal packing and molecular conformation can significantly influence their utility in such applications (Bogdanov et al., 2019).

Chemical Properties Analysis

The chemical behavior of these compounds, especially in polymerization and catalysis, illustrates the influence of dimethylamino groups on their reactivity. For example, cyclopentadienyltitanium complexes with dimethylamino substituents show altered catalytic activities and selectivities in polymerization reactions, underscoring the importance of functional groups in dictating chemical properties and applications (Flores et al., 1996).

properties

IUPAC Name

(6E)-2-[(2E,4E)-5-(dimethylamino)penta-2,4-dienoyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-19(2)13-6-5-12-17(21)16-11-7-9-15(18(16)22)10-8-14-20(3)4/h5-6,8,10,12-14,16H,7,9,11H2,1-4H3/b12-5+,13-6+,14-8+,15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRQCYCZQOWESW-ZDAHJEJDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC=CC(=O)C1CCCC(=CC=CN(C)C)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C=C/C(=O)C1CCC/C(=C\C=C\N(C)C)/C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6E)-2-[(2E,4E)-5-(dimethylamino)penta-2,4-dienoyl]-6-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one

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